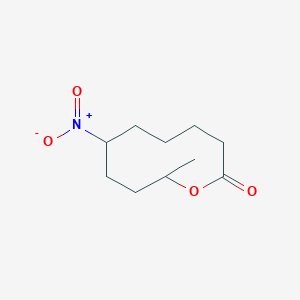
10-Methyl-7-nitrooxecan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Methyl-7-nitrooxecan-2-one is an organic compound belonging to the class of nitro compounds These compounds are characterized by the presence of one or more nitro groups (-NO2) attached to a carbon atom The structure of this compound includes a nitro group attached to an oxecane ring, which is a seven-membered ring containing one oxygen atom
Métodos De Preparación
The synthesis of 10-Methyl-7-nitrooxecan-2-one can be achieved through several routes. One common method involves the nitration of an oxecane derivative. The reaction typically uses concentrated nitric acid and sulfuric acid as reagents, with the oxecane derivative being the substrate. The reaction conditions often require controlled temperatures to ensure the selective nitration of the desired position on the oxecane ring.
In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
10-Methyl-7-nitrooxecan-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and the reagents used.
Aplicaciones Científicas De Investigación
10-Methyl-7-nitrooxecan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound can be used in studies involving the interaction of nitro compounds with biological systems. Its effects on cellular processes and enzyme activities are of particular interest.
Medicine: Research into the potential therapeutic applications of this compound includes its use as a precursor for drug development. Its nitro group can be modified to create compounds with specific biological activities.
Industry: The compound’s stability and reactivity make it suitable for use in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 10-Methyl-7-nitrooxecan-2-one exerts its effects involves the interaction of its nitro group with various molecular targets. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can affect enzyme activities, signal transduction pathways, and other cellular processes.
Comparación Con Compuestos Similares
10
Propiedades
Número CAS |
81590-80-9 |
|---|---|
Fórmula molecular |
C10H17NO4 |
Peso molecular |
215.25 g/mol |
Nombre IUPAC |
10-methyl-7-nitrooxecan-2-one |
InChI |
InChI=1S/C10H17NO4/c1-8-6-7-9(11(13)14)4-2-3-5-10(12)15-8/h8-9H,2-7H2,1H3 |
Clave InChI |
XVRGSTGVQMINAO-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(CCCCC(=O)O1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


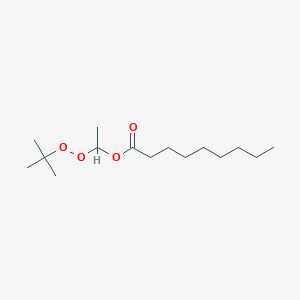
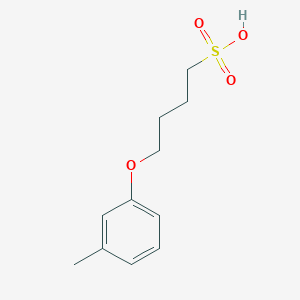
![2-[(3-Methylbut-2-en-1-yl)sulfanyl]benzaldehyde](/img/structure/B14415695.png)
![Dimethyl [2-(tert-butylimino)ethenyl]phosphonate](/img/structure/B14415704.png)
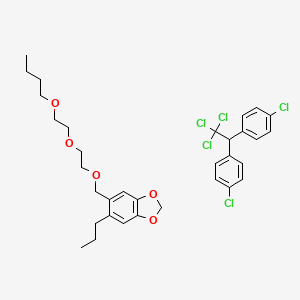
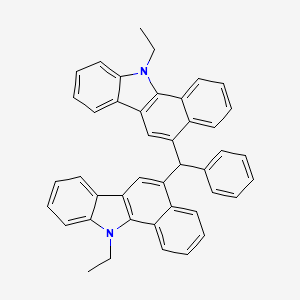
![Ethyl [(acridin-9-yl)sulfanyl]acetate](/img/structure/B14415722.png)
![[4-(Dimethylamino)phenyl][4-(propan-2-yl)phenyl]methanone](/img/structure/B14415735.png)
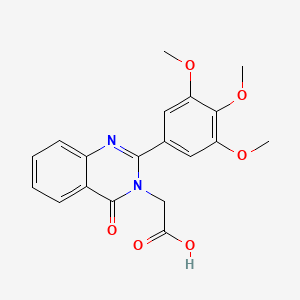
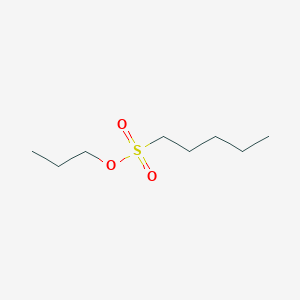
![2-(4-methoxyphenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B14415738.png)
methanone](/img/structure/B14415746.png)
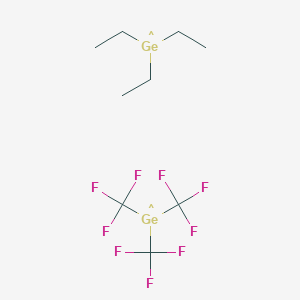
![Methanone, (7-ethyl-5-methoxyimidazo[1,2-a]quinolin-2-yl)phenyl-](/img/structure/B14415760.png)
